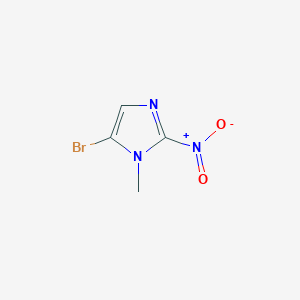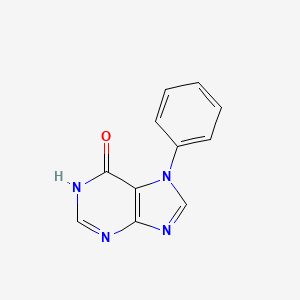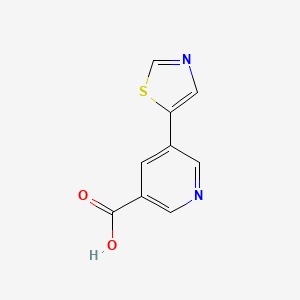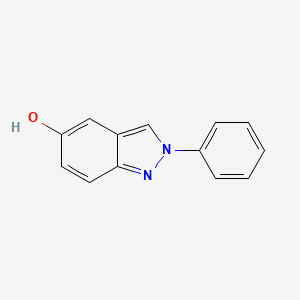
Triethylsilyl prop-2-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethylsilyl allylcarbamate is an organosilicon compound that has garnered attention in various fields of chemistry and industry. This compound is characterized by the presence of a triethylsilyl group attached to an allylcarbamate moiety. The unique structural features of triethylsilyl allylcarbamate make it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triethylsilyl allylcarbamate can be synthesized through several methods. One common approach involves the reaction of allyl isocyanate with triethylsilyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding triethylsilyl allylcarbamate as the primary product.
Industrial Production Methods: In an industrial setting, the production of triethylsilyl allylcarbamate may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Triethylsilyl allylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and silanols.
Reduction: Reduction reactions can yield allylamines and silanes.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.
Major Products: The major products formed from these reactions include allylamines, silanols, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triethylsilyl allylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: The compound can be employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Triethylsilyl allylcarbamate derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of triethylsilyl allylcarbamate involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The triethylsilyl group provides steric hindrance, preventing unwanted side reactions and enhancing the selectivity of the desired transformation. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reaction.
Comparación Con Compuestos Similares
Trimethylsilyl allylcarbamate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Triisopropylsilyl allylcarbamate: Contains a bulkier triisopropylsilyl group, offering different steric properties.
Tert-Butyldimethylsilyl allylcarbamate: Features a tert-butyldimethylsilyl group, providing unique reactivity and stability.
Uniqueness: Triethylsilyl allylcarbamate is unique due to its balance of steric hindrance and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other silyl-protected carbamates.
Propiedades
Número CAS |
61661-01-6 |
|---|---|
Fórmula molecular |
C10H21NO2Si |
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
triethylsilyl N-prop-2-enylcarbamate |
InChI |
InChI=1S/C10H21NO2Si/c1-5-9-11-10(12)13-14(6-2,7-3)8-4/h5H,1,6-9H2,2-4H3,(H,11,12) |
Clave InChI |
XOYYQAQZKLEXLQ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Diazaspiro[4.4]nonane, 2-(5-isothiazolyl)-](/img/structure/B11893179.png)
![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)

![5-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B11893190.png)

![5,7-Diethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11893207.png)
![3-(P-Tolyl)imidazo[1,2-A]pyridine](/img/structure/B11893215.png)


![5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ol](/img/structure/B11893236.png)


